molecular formula C8H16N2S B590901 5,5-di(propan-2-yl)-4H-thiadiazole CAS No. 127934-61-6

5,5-di(propan-2-yl)-4H-thiadiazole

Cat. No.: B590901
CAS No.: 127934-61-6
M. Wt: 172.29
InChI Key: LDFAKJXPASVFLA-UHFFFAOYSA-N
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Description

5,5-di(propan-2-yl)-4H-thiadiazole is a high-purity chemical compound offered for research and development purposes. Thiadiazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry and material science. These compounds are recognized as privileged scaffolds in drug discovery due to their strong aromaticity, which confers high in-vivo stability, and their ability to interact with a wide range of biological targets . Researchers are exploring 1,3,4-thiadiazole derivatives for various potential applications, including as central nervous system (CNS) active agents with noted antidepressant-like activities , and as neuroprotectors that may inhibit glutamate-stimulated calcium uptake . Other documented areas of research for thiadiazole-based structures encompass antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . The specific isopropyl substitutions on the thiadiazole core may influence the compound's lipophilicity, a key parameter affecting its absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for compounds targeting the CNS . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

127934-61-6

Molecular Formula

C8H16N2S

Molecular Weight

172.29

IUPAC Name

5,5-di(propan-2-yl)-4H-thiadiazole

InChI

InChI=1S/C8H16N2S/c1-6(2)8(7(3)4)5-9-10-11-8/h6-7H,5H2,1-4H3

InChI Key

LDFAKJXPASVFLA-UHFFFAOYSA-N

SMILES

CC(C)C1(CN=NS1)C(C)C

Synonyms

1,2,3-Thiadiazole,4,5-dihydro-5,5-bis(1-methylethyl)-(9CI)

Origin of Product

United States

Preparation Methods

Cyclization Reactions Using Diisopropyl Azodiformate (DIAD)

A prominent method for constructing the 1,2,4-thiadiazole core involves cyclization reactions mediated by DIAD. In a representative protocol, a thiourea intermediate is generated by reacting a substituted nitrile with a thiol-containing precursor. For example, the synthesis of 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (10 ) begins with 5-isopropoxypicolinonitrile, which is converted to its imidamide derivative via nucleophilic substitution. Subsequent treatment with DIAD in tetrahydrofuran (THF) facilitates cyclization, yielding the thiadiazole ring.

Key Reaction Parameters

  • Solvent : THF or dimethylformamide (DMF)

  • Temperature : Room temperature to 60°C

  • Catalyst : DIAD (1.3–1.5 equivalents)

  • Yield : 36–48% after purification

This method’s adaptability suggests that substituting the pyridyl groups with isopropyl moieties could yield 5,5-di(propan-2-yl)-4H-thiadiazole, provided steric effects are managed.

Lawesson’s Reagent-Mediated Thiadiazole Formation

Lawesson’s reagent (LR) is widely employed to convert hydrazine derivatives into thiadiazoles. In a patented procedure, N-acetyl-N'-[4-(phenoxy)butyryl]hydrazine reacts with LR in refluxing THF, forming 2-methyl-5-[3-(4-cyano-2,6-dimethylphenoxy)propyl]-1,3,4-thiadiazole. The mechanism involves sulfur insertion into the hydrazine backbone, followed by cyclodehydration.

Optimization Insights

  • Reagent Stoichiometry : 1.2 equivalents of LR per hydrazine

  • Reaction Time : 3–24 hours

  • Purification : Silica gel chromatography (hexane/ethyl acetate)

For this compound, substituting the hydrazine precursor with a di-isopropyl analog could achieve the desired substitution pattern.

Substitution Pattern and Steric Considerations

Introducing Isopropyl Groups

The incorporation of isopropyl groups at the 5-position necessitates precursors with pre-installed branched alkyl chains. For instance, 5-isopropoxypicolinonitrile is synthesized by treating 5-fluoropicolinonitrile with sodium hydride and isopropanol. Analogously, propan-2-yl groups can be introduced via nucleophilic substitution or Grignard reactions.

Challenges and Solutions

  • Steric Hindrance : Bulky isopropyl groups may impede cyclization. Using polar aprotic solvents (e.g., DMF) enhances solubility.

  • Regioselectivity : Directed ortho-metalation or protecting groups ensure correct substitution.

Intermediate Characterization

Critical intermediates, such as imidamides and thioureas, are validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the imidamide intermediate in 10 ’s synthesis exhibits a distinct singlet for the NH proton at δ 8.35–8.29 ppm in DMSO-d₆.

Physicochemical and Pharmacokinetic Profiling

Although data specific to this compound are limited, analogous compounds provide insights:

PropertyValue (Analog 10 )Relevance to Target Compound
Aqueous Solubility10–50 μMLikely lower due to increased lipophilicity
Metabolic Stability≥70% remaining (S9)Predictable for isopropyl derivatives
logD₇.₄<4Favorable for membrane permeability

Scalability and Industrial Applicability

Process Optimization

  • Cost Efficiency : Replacing DIAD with cheaper cyclizing agents (e.g., PPh₃/I₂) may reduce costs.

  • Green Chemistry : Solvent recycling (THF, DMF) and catalytic methods align with sustainability goals.

Chemical Reactions Analysis

Types of Reactions

5,5-di(propan-2-yl)-4H-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-di(propan-2-yl)-4H-thiadiazole has been explored for various scientific research applications:

Comparison with Similar Compounds

Comparison with 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one

Structure : This compound (C₁₂H₉BrN₂OS₂) features a thiazolone ring fused with a bromobenzo[d]thiazole group. The 5,5-dimethyl substitution on the thiazolone ring contrasts with the 5,5-diisopropyl substitution in the target compound .
Properties :

  • Steric Effects : The dimethyl groups are smaller than isopropyl groups, reducing steric hindrance.
  • Applications : Such brominated derivatives are often explored in medicinal chemistry for their antimicrobial or antitumor activity, whereas alkylated thiadiazoles may prioritize stability and solubility .

Comparison with N-{4-(2,2-Dimethyl-propionyl)-(5R)-5-[(2-ethylamino-ethansulfonilamino)-methyl]-5-phenyl-4,5-dihydro-[1,3,4]thiadiazol-2-yl}-2,2-dimethyl-propionamide

Structure: This pharmaceutical derivative (from ) contains a 1,3,4-thiadiazole ring with complex substituents, including propionamide and ethylamino groups . Properties:

  • Substituent Diversity : The presence of polar functional groups (e.g., sulfonamide, propionamide) increases hydrophilicity, unlike the hydrophobic isopropyl groups in the target compound.
  • Biological Activity : Such derivatives are optimized for drug delivery, targeting specific enzymes or receptors. The isopropyl-substituted thiadiazole might instead prioritize membrane permeability due to higher lipophilicity .

Data Table: Key Properties of 5,5-Di(propan-2-yl)-4H-thiadiazole and Analogues

Compound Molecular Formula Substituents Molecular Weight (g/mol) Predicted logP* Potential Applications
This compound C₈H₁₄N₂S 5,5-diisopropyl 170.28 ~2.5 Agrochemicals, Catalysts
2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one C₁₂H₉BrN₂OS₂ 5,5-dimethyl; 6-bromo 357.24 ~3.0 Antimicrobial agents
N-{4-(2,2-Dimethyl-propionyl)... [1,3,4]thiadiazole Complex Multiple polar groups ~450 (estimated) ~1.8 Pharmaceutical formulations

*logP: Estimated octanol-water partition coefficient indicating lipophilicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-di(propan-2-yl)-4H-thiadiazole, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves cyclocondensation of thiourea derivatives with carbonyl-containing precursors. For example, refluxing 2-bromo-1,2-di(propan-2-yl)ethan-1-one with thiourea in ethanol under acidic conditions (e.g., HCl catalysis) yields the thiadiazole core. Thin-layer chromatography (TLC) is critical for monitoring reaction progress . Optimization may require adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to suppress by-products like disubstituted thioethers.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : The absence of NH protons (δ 8–10 ppm) confirms ring closure. Isopropyl groups appear as septets (δ 1.2–1.5 ppm) and doublets (δ 1.0–1.2 ppm) .
  • IR : Stretching vibrations at 1580–1620 cm⁻¹ (C=N) and 650–750 cm⁻¹ (C-S) validate the thiadiazole ring .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z calculated for C₈H₁₄N₂S: 170.09) .

Q. What crystallographic tools are suitable for resolving the compound’s molecular geometry?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite for structure refinement. For visualization, ORTEP-III (with a graphical user interface) generates thermal ellipsoid plots to highlight bond angles and torsional strain in the thiadiazole ring .

Advanced Research Questions

Q. How do steric effects from the isopropyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze steric hindrance. Compare experimental reaction rates with bulkier analogs (e.g., 5,5-di-tert-butyl derivatives) in Suzuki-Miyaura couplings. Use X-ray crystallography to correlate steric bulk with distorted bond angles (e.g., C-S-C > 90°) .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for proton environments in substituted derivatives?

  • Methodology :

  • Dynamic NMR : Detect rotational barriers in isopropyl groups at low temperatures (e.g., –40°C in CDCl₃) to explain split signals .
  • DFT-NMR prediction : Compare computed chemical shifts (GIAO method) with experimental data using software like Gaussian or ORCA .

Q. How can the compound’s electronic properties be tuned for biological activity (e.g., antimicrobial or anticancer)?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups at the 4-position. Test against bacterial strains (e.g., S. aureus) via MIC assays .
  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli dihydrofolate reductase) and correlate with IC₅₀ values .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound?

  • Methodology : Identify polymorphs via differential scanning calorimetry (DSC) and powder XRD. Refine structures using SHELXL with restraints for disordered isopropyl groups. Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H⋯S contacts) .

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